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(S,R)-(+)-fenoterol

Cat. No.: B10821154
M. Wt: 303.35 g/mol
InChI Key: LSLYOANBFKQKPT-PIGZYNQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R)-(+)-fenoterol is a stereoisomer of the synthetic sympathomimetic amine fenoterol, a direct-acting adrenergic agonist. The fenoterol molecule contains two stereogenic centers, allowing for four distinct stereoisomers: (R,R), (R,S), (S,R), and (S,S). The (R,R)-isomer demonstrates the highest biological activity on β2-adrenergic receptors (β2-ARs), while the (S,R)-isomer is part of the less active pair of enantiomers, providing critical value as a research tool for investigating structure-activity relationships and stereoselective receptor binding mechanisms . As a research compound, this compound is invaluable for studying the pharmacodynamics of β-adrenoceptor activation. It acts by binding to β2-ARs, which are predominantly located on the smooth muscle cells of the bronchi. This binding activates the enzyme adenyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of target proteins, resulting in smooth muscle relaxation . Studying this less active isomer helps researchers isolate and understand the specific molecular interactions required for efficient receptor activation, distinct from the more potent (R,R)-fenoterol . The primary research applications for this compound include investigating selective β2-AR signaling pathways, exploring cardiac and pulmonary disease models, and serving as a reference standard in analytical method development using techniques like HPLC and mass spectrometry . It is also used in comparative studies to elucidate the physiological roles of β-AR subtypes and to probe the functional consequences of selective receptor stimulation versus more balanced agonism . This compound is offered for research purposes only. Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations governing the handling of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4 B10821154 (S,R)-(+)-fenoterol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17-/m1/s1

InChI Key

LSLYOANBFKQKPT-PIGZYNQJSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)O)NC[C@H](C2=CC(=CC(=C2)O)O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Origin of Product

United States

Stereochemistry and Enantiomeric Purity in Fenoterol Research

Elucidation of Fenoterol (B1672521) Stereoisomers and Absolute Configuration

Fenoterol's chemical structure features two chiral centers, leading to the existence of four stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R') nih.govnih.govatsjournals.org. The commercially available fenoterol is typically supplied as a racemic mixture, specifically a 50:50 combination of the (R,R') and (S,S') isomers nih.govatsjournals.orggoogle.com. The determination of the absolute configuration of these stereoisomers is crucial for understanding their differential biological activities. Techniques such as experimental Circular Dichroism (ECD) spectroscopy coupled with time-dependent density functional theory (TD-DFT) calculations have been employed to characterize the stereoisomers and their chiroptical properties researchgate.net. Furthermore, chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), plays a vital role in separating and identifying individual stereoisomers nih.govresearchgate.netsemanticscholar.orgresearchgate.net.

Impact of Stereoconfiguration on Molecular Recognition and Binding Thermodynamics

The stereochemistry of fenoterol significantly dictates its interaction with the β₂-adrenergic receptor, influencing both binding affinity and the thermodynamic parameters governing this interaction nih.govnih.govscience24.comresearchgate.netsigmaaldrich.com. Radioligand binding studies have consistently demonstrated that the different stereoisomers exhibit varying affinities for the receptor. For instance, in studies using membranes from HEK cells stably transfected with human β₂-AR, the (R,R')-fenoterol isomer displayed a binding affinity (Ki) of 350 nM, whereas the (S,S')-fenoterol isomer showed a significantly lower affinity, with a Ki of 27,800 nM nih.gov. Similar trends were observed in studies using rat erythrocytes, where (R,R')-fenoterol had a Ki of 2,880 nM, and (S,S')-fenoterol exhibited no measurable specific binding nih.gov. These findings underscore a pronounced enantioselective difference in affinity, which is also reflected in the functional efficacy of the isomers nih.gov.

Subsequent Van't Hoff analysis of the binding data for fenoterol stereoisomers has revealed distinct thermodynamic profiles for their interaction with the β₂-AR nih.govnih.govnih.govscience24.comresearchgate.netuni-regensburg.deresearchgate.net. These thermodynamic characteristics are highly dependent on the stereoconfiguration of the molecule, particularly at the carbon atom bearing the β-hydroxyl group.

Enthalpy-Driven Versus Entropy-Driven Binding of Fenoterol Stereoisomers

Research has established that the thermodynamic driving force for fenoterol stereoisomer binding to the β₂-AR differs based on their configurations nih.govnih.govnih.govscience24.comresearchgate.netuni-regensburg.deresearchgate.net. Specifically, the stereoisomers with an 'S' configuration at the β-hydroxyl carbon ((S,x') isomers) exhibit predominantly enthalpy-driven binding. In contrast, isomers with an 'R' configuration at this critical chiral center ((R,x') isomers) are characterized by entropy-driven binding nih.govnih.govnih.govscience24.comresearchgate.netuni-regensburg.deresearchgate.net.

Studies have detailed these thermodynamic differences:

The binding of (S,S')- and (S,R')-fenoterol isomers is predominantly enthalpy-driven nih.gov.

Conversely, the binding of (R,R')- and (R,S')-fenoterol isomers is primarily entropy-driven nih.gov.

This observation is directly linked to the stereochemistry at the β-OH carbon: an 'S' configuration at this position favors an enthalpy-driven binding process, while an 'R' configuration leads to an entropy-driven process nih.govnih.gov. When specific radioligands are used, such as ³H-4-methoxyfenoterol, the binding to an agonist conformation of the receptor is described as purely entropy-driven for all fenoterol isomers. This contrasts with findings using the antagonist [³H]CGP-12177, where binding exhibited a mixture of enthalpy and entropy contributions researchgate.net.

Table 1: Thermodynamic Driving Force and Binding Affinities of Fenoterol Stereoisomers to β₂-AR

Stereoisomer (based on β-OH configuration)Binding DriverKi (HEK-β2-AR cells)Ki (Rat Erythrocytes)Reference(s)
(S,x') isomers (e.g., S,S' and S,R')Enthalpy-driven(S,S'): 27,800 nM(S,S'): No measurable binding nih.govnih.gov
(R,x') isomers (e.g., R,R' and R,S')Entropy-driven(R,R'): 350 nM(R,R'): 2,880 nM nih.govnih.gov

Note: "x'" denotes the configuration at the second chiral center, which can be R' or S'. The primary determinant for the thermodynamic driving force is the configuration at the β-OH carbon.

Research on Enantiomeric Purity Assessment and Control in Fenoterol Derivatives

Ensuring and assessing the enantiomeric purity of fenoterol and its derivatives is critical for both research and potential therapeutic applications. Advanced analytical methodologies have been developed to achieve this. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are widely employed techniques for the effective separation of fenoterol enantiomers nih.govresearchgate.netsemanticscholar.org. These methods often utilize specialized chiral stationary phases (CSPs), such as those coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), to achieve high enantioselectivity nih.govup.pt.

Research efforts have also extended to the synthesis of fenoterol derivatives using stereospecific synthetic routes. This approach allows for the generation of compounds with defined stereochemistry, facilitating structure-activity relationship (SAR) studies and providing insights into how stereochemical modifications impact receptor binding and functional activity nih.govacs.org. The ability to synthesize and isolate specific enantiomers or control the enantiomeric composition of fenoterol preparations is essential for detailed pharmacological investigations and for the development of enantiomerically pure drug candidates.

Compound List:

Fenoterol (FEN)

(R,R')-Fenoterol

(S,S')-Fenoterol

(R,S')-Fenoterol

(S,R')-Fenoterol

(R,R')-4-methoxyfenoterol

Advanced Synthetic Methodologies and Chemical Modifications of Fenoterol

Stereoselective Synthesis of Fenoterol (B1672521) Isomers and Analogues

The distinct pharmacological profiles of fenoterol's stereoisomers necessitate precise control over their synthesis. Research has demonstrated that the bronchodilatory activity of racemic fenoterol primarily resides in the (R,R)-isomer, while other isomers may be less active or contribute to different effects. pharmasalmanac.com This stereoselectivity in action underscores the importance of synthetic methods that can yield enantiomerically pure compounds.

A well-established method for the stereoselective synthesis of fenoterol analogues involves the coupling of a chiral epoxide with a chiral amine. pharmasalmanac.comresearchgate.net This strategy allows for the systematic preparation of all four stereoisomers by selecting the appropriate enantiomers of the starting materials. For instance, the synthesis can be achieved by reacting the epoxide formed from either (R)- or (S)-3',5'-dibenzyloxyphenylbromohydrin with the (R)- or (S)-enantiomer of the required N-benzylamino-alkane. researchgate.net This modular approach is crucial for building a library of stereoisomers and analogues to investigate structure-activity relationships. For example, studies have shown that fenoterol analogues with an (R)-configuration at the carbon bearing the hydroxyl group generally exhibit higher binding affinities and activities at the β2-adrenoceptor compared to their (S)-configured counterparts. researchgate.net

The synthesis of fenoterol analogues extends to the incorporation of isotopic labels for use in imaging studies. A fluorine-18 (B77423) labeled analogue of fenoterol was synthesized for evaluation in positron emission tomography (PET) to study its binding to β2 adrenoceptors in vivo. taylorfrancis.com This highlights the adaptability of the synthetic routes to create specialized molecular probes for research. The binding affinities of various stereoisomers and their derivatives have been extensively studied, revealing a general activity trend of (R,R') > (R,S') > (S,R') > (S,S'), further emphasizing the stereo-dependent nature of the interaction with the β2-adrenergic receptor. nih.govnih.gov

Rational Design of Fenoterol Derivatives for Mechanistic Studies

The rational design of fenoterol derivatives is a powerful approach to probe the molecular interactions between the ligand and the β2-adrenergic receptor (β2-AR) and to develop compounds with tailored pharmacological properties. Computational chemistry plays a pivotal role in this process, enabling the design of new molecules and predicting their binding characteristics.

One prominent technique is Comparative Molecular Field Analysis (CoMFA), which has been used to create predictive 3D models of the fenoterol-β2-AR binding interactions. researchgate.net By analyzing a set of 26 fenoterol analogues, a CoMFA model was developed to explain the role of stereochemistry and structural modifications on β2-AR binding affinity. researchgate.net This model was then used to rationally design new analogues with potentially higher potency and selectivity. Modifications were targeted at three sites on the aminoalkyl portion of the fenoterol molecule to explore the effects of:

Steric bulk at the second chiral center.

Substitution with a 1-naphthyl versus a 2-naphthyl group.

Substituents at the 4-position of a 1-naphthyl group. researchgate.net

This rational design approach led to the synthesis of several new compounds, including (R,R)-4-methoxy-1-naphthylfenoterol, which demonstrated high selectivity and efficacy. researchgate.net Molecular docking and dynamics simulations provide further insight into the stereoselective binding of fenoterol derivatives. nih.gov These studies have helped to identify key amino acid residues within the β2-AR binding site (such as Ser203, Ser207, and Asp113) that are crucial for agonist-receptor interactions. nih.gov

This detailed understanding of ligand-receptor interactions allows for the design of derivatives to study specific signaling pathways. For example, derivatives such as (S, R')-4'-methoxy-fenoterol have been identified as biased agonists, which selectively activate Gαs protein signaling pathways without significantly engaging β-arrestin pathways. nobelprize.org This "functional selectivity" is a key area of modern pharmacology, and rationally designed fenoterol derivatives serve as important tools for investigating these complex mechanisms. nobelprize.org

Below is an interactive table summarizing the binding affinities and functional activities of selected fenoterol derivatives designed for mechanistic studies.

CompoundStereochemistryR2 Substituentβ2-AR Binding Affinity (Ki, µM)β1/β2 Selectivity (Kiβ1/Kiβ2)Functional Activity (EC50, nM)
Fenoterol(R,R)4'-OH-phenyl->40-
Derivative 54 (R,R)4'-methoxy-1-naphthyl0.2857316
Methoxyfenoterol(R,R)4'-methoxy-phenylSubmicromolar>40-

Data sourced from references researchgate.net.

Exploration of Novel Synthetic Pathways to Fenoterol Scaffolds

The core structure of fenoterol is a phenylethanolamine scaffold. The exploration of novel synthetic pathways to this and related scaffolds is driven by the need for more efficient, sustainable, and versatile methods to produce chiral compounds. While classical methods have proven effective, modern synthetic chemistry offers new strategies that could be applied to the synthesis of fenoterol and its analogues.

Catalytic asymmetric synthesis offers another avenue for innovation. The development of novel chiral catalysts, including both transition-metal complexes and small organic molecules (organocatalysts), allows for the direct creation of chiral centers with high enantioselectivity. nih.govnobelprize.orgresearchgate.net For the synthesis of β-amino alcohols like fenoterol, catalytic asymmetric methods such as transfer hydrogenation of α-amino ketones or aminohydroxylation of alkenes could provide more direct and atom-economical routes to the desired scaffold. nih.gov

Flow chemistry is an emerging technology that involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. nih.govmdpi.comdurham.ac.uk This methodology offers significant advantages, including enhanced safety when handling hazardous reagents, improved heat and mass transfer, and the potential for automation and multi-step integration. nih.govresearchgate.net A multi-step synthesis of the fenoterol scaffold could be designed in a continuous flow system, where intermediates are generated and immediately consumed in the next step without isolation. mdpi.com This could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint, making it a promising strategy for the efficient production of fenoterol and its derivatives. thieme-connect.de

These modern approaches, while not yet reported specifically for the industrial synthesis of fenoterol, represent the forefront of synthetic organic chemistry and offer significant potential for developing novel and improved pathways to this important class of molecules.

Molecular Pharmacology of S,r + Fenoterol and Adrenergic Receptor Systems

Ligand-Receptor Interactions and Binding Kinetics of Fenoterol (B1672521) Stereoisomers

Fenoterol, a selective β2-adrenergic receptor (β2-AR) agonist, possesses two chiral centers, resulting in four distinct stereoisomers: (R,R’)-, (R,S’)-, (S,R’)-, and (S,S’)-fenoterol. nih.gov The stereochemistry of fenoterol significantly influences its binding affinity and the thermodynamics of its interaction with the β2-AR. nih.govnih.gov Radioligand binding studies have demonstrated that the stereochemical configuration is a critical determinant of binding affinity. nih.gov Van't Hoff analysis has further revealed that the binding of (S,x')-isomers is primarily driven by enthalpy, whereas the binding of (R,x')-isomers is an entropy-driven process. nih.govnih.govresearchgate.net This thermodynamic distinction suggests that the different stereoisomers may interact with and stabilize distinct conformations of the receptor. nih.govnih.gov

The (S,R) and (R,S) enantiomers are noted to be significantly less active than the (S,S) and (R,R) enantiomers. guidetopharmacology.org The chirality at the carbon atom bearing the β-hydroxyl group is a key factor in determining the thermodynamic nature of the binding process. An S configuration at this center leads to an enthalpy-driven interaction, while an R configuration results in an entropy-driven one. researchgate.net

Computational docking and molecular dynamics simulations have provided detailed insights into the interaction of fenoterol stereoisomers within the orthosteric binding pocket of the β2-AR. nih.govnih.gov This binding site is located within the transmembrane (TM) helices of the receptor, specifically involving TM III, TM V, TM VI, and TM VII. nih.govnih.govresearchgate.net

The 3,5-dihydroxyphenyl group of fenoterol interacts with serine residues located on TM V, namely Ser203 and Ser207. nih.govnih.gov All docked fenoterol molecules were found to occupy a similar region within the binding cavity when compared to the positions of co-crystallized ligands like the inverse agonist (S)-carazolol and the full agonist BI-167107. nih.gov Additionally, an extension of the orthosteric pocket, located in the extracellular part of the β2-AR and involving residues from TM VII and the second extracellular loop (ECL2), has been identified as important for ligand binding. nih.govnih.gov The aminoalkyl portion of fenoterol is thought to interact with an auxiliary (allosteric) binding pocket between TM3, TM7, and TM2, which is believed to be responsible for the β2-AR selectivity of fenoterol. nih.gov

Several key amino acid residues within the β2-AR have been identified as crucial for the binding of fenoterol and its derivatives. Docking studies have highlighted the importance of Ser203, Ser207, Asp113, Lys305, Asn312, and Tyr308 for agonist-receptor interactions. nih.govresearchgate.net

A pivotal interaction is the formation of a salt bridge between the positively charged (protonated) amine group of the fenoterol molecule and the carboxyl group of Aspartic acid 113 (Asp113) located on TM III. nih.gov This interaction is considered fundamental for the binding of agonists to the β2-AR. nih.govatsjournals.org

The β-hydroxyl group of fenoterol, particularly in the (R,*) stereoisomers, forms a hydrogen bond with Asp113. nih.gov The two meta-hydroxyl groups on the phenyl ring of fenoterol form hydrogen bonds with Ser203 and Ser207 on TM V. nih.gov Furthermore, molecular dynamics simulations indicate that the β-hydroxyl and the protonated amine groups also interact with Asparagine 312 (Asn312). nih.gov

Interactive Table of Key Amino Acid Residues in Fenoterol Binding

Residue Location Interaction with Fenoterol
Asp113 TM III Forms a salt bridge with the protonated amine; Hydrogen bond with the β-hydroxyl group.
Ser203 TM V Forms a hydrogen bond with a meta-hydroxyl group.
Ser207 TM V Forms a hydrogen bond with a meta-hydroxyl group.
Asn312 TM VII Interacts with the β-hydroxyl and protonated amine groups.
Lys305 TM VII Forms a hydrogen bond, but only in the active receptor state.
Tyr308 TM VII Implicated in agonist-receptor interactions.

Fenoterol is recognized as a selective full agonist of the β2-AR. nih.gov Research has quantified this selectivity, showing that fenoterol has a 97.7-fold higher selectivity for the human β2-AR over the β1-AR and a 43.7-fold higher selectivity for the β2-AR compared to the β3-AR. researchgate.net While fenoterol is highly selective, at higher concentrations, it can cross-react with β1 and β3 adrenoceptors. researchgate.net

The basis for the selectivity of various β2-agonists can stem from either selective affinity (the ability to bind to the receptor) or selective intrinsic efficacy (the ability of the ligand-receptor complex to elicit a response), or a combination of both. nih.govdrugbank.com For some agonists like salmeterol (B1361061) and formoterol, high β2-selectivity is primarily due to selective affinity. nih.govdrugbank.com

Interactive Table of Fenoterol Selectivity

Receptor Subtype Selectivity Ratio (β2 vs. Subtype)
β1-Adrenoceptor 97.7
β3-Adrenoceptor 43.7

Receptor Conformational Dynamics Induced by Fenoterol Binding

The binding of an agonist like fenoterol to a G protein-coupled receptor (GPCR) such as the β2-AR is a dynamic process that induces conformational changes, shifting the receptor from an inactive (R) state to an active (R*) state. esrf.fr These receptors are inherently dynamic, transitioning between these states even without a ligand present. esrf.fr The binding of fenoterol stereoisomers can induce or stabilize different active conformations of the β2-AR, a concept known as functional selectivity. nih.gov This is supported by the observation that different stereoisomers exhibit distinct thermodynamic binding profiles and can lead to differential G protein coupling. nih.govnih.gov

Molecular modeling studies have revealed differences in how fenoterol interacts with the inactive (In_β2-AR) and active (Ac_β2-AR) states of the receptor. nih.gov A significant distinction is the formation of hydrogen bonds with Lysine 305 (Lys305) in the TM VII region, which occurs only when fenoterol binds to the active state of the receptor. nih.govnih.gov

Molecular dynamics simulations show that interactions between the β-hydroxyl and protonated amine groups of fenoterol with Asp113 and Asn312 are more stable in the active receptor state compared to the inactive state. nih.gov In the inactive state, the distances between the ligand's protonated amine and these residues are larger. nih.gov The differential binding thermodynamics of fenoterol stereoisomers further support the idea that they interact with different receptor conformations. nih.govnih.gov The entropy-driven binding of (R,x')-isomers and the enthalpy-driven binding of (S,x')-isomers suggest a mechanism of chiral recognition where these stereoisomers interact with distinct conformational states of the β2-AR. nih.govnih.gov

Intracellular Signal Transduction Pathways Activated by Fenoterol

As a β2-AR agonist, fenoterol primarily activates intracellular signaling pathways through the stimulatory G protein (Gs). nih.govdrugbank.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of Gs. nih.govesrf.fr This, in turn, stimulates adenylyl cyclase, leading to an increased production of the second messenger cyclic AMP (cAMP). nih.gov The elevation in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. nih.gov

Interestingly, the stereochemistry of fenoterol can influence which G protein is coupled to the receptor. In a rat cardiomyocyte model, (R,R')-fenoterol was found to selectively activate Gs protein signaling. nih.govnih.gov In contrast, the (S,R')-isomer was shown to activate both Gs and the inhibitory G protein (Gi). nih.govnih.gov This demonstrates that different stereoisomers can induce distinct receptor conformations that preferentially couple to different G proteins, a clear example of biased agonism. nih.gov

Beyond the canonical G protein pathways, fenoterol has also been shown to engage other signaling molecules. Studies have indicated that fenoterol can inhibit the activation of AMP-activated protein kinase (AMPK) and the subsequent release of tumor necrosis factor-alpha (TNF-α) in a β-arrestin-2-dependent manner. nih.gov At high concentrations, fenoterol may also inhibit eosinophil activation through mechanisms that are independent of the β2-adrenoceptor, potentially involving a direct effect on protein kinase C (PKC) or a downstream component. nih.gov

Gs Protein Coupling and Adenylyl Cyclase Activation

(S,R)-(+)-Fenoterol, as a selective β2-adrenergic receptor (β2-AR) agonist, primarily exerts its effects through the canonical Gs protein signaling pathway. nih.gov The binding of fenoterol to the β2-AR induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein. youtube.com This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). frontiersin.org The GTP-bound Gαs subunit then dissociates from the βγ-subunits and the receptor, and subsequently activates adenylyl cyclase. nih.govyoutube.com

Adenylyl cyclase is a membrane-bound enzyme that, once activated, converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.gov The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response. nih.gov

The stereochemistry of fenoterol significantly influences its efficacy in this pathway. Studies have shown that the (R,R')-enantiomer of fenoterol is a potent full agonist in stimulating cAMP production, whereas the (S,S')-enantiomer is a much weaker, though still full, agonist. nih.gov This highlights the stereoselective nature of the interaction between fenoterol and the β2-AR in initiating the Gs-adenylyl cyclase cascade.

StereoisomerReceptor Binding Affinity (Ki in nM)Functional Efficacy (cAMP stimulation EC50 in nM)
(R,R')-Fenoterol 3500.3
(S,S')-Fenoterol 27,800580

Investigation of Non-Canonical G-Protein Signaling Pathways

While the primary signaling mechanism for β2-AR agonists like fenoterol is through Gs protein coupling, research has explored the potential for these receptors to engage with other G protein families, often referred to as non-canonical signaling. However, studies suggest that the β2-AR does not couple to G proteins of the Gq or G12/13 classes. nih.gov The Gq pathway typically involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC). youtube.comkhanacademy.org The G12/13 pathway is primarily associated with the regulation of the Rho family of small GTPases, influencing the actin cytoskeleton. frontiersin.org

There is some evidence to suggest that β2-ARs can couple to the Gi/o family of G proteins. nih.gov Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, counteracting the effects of Gs activation. nih.gov However, the extent and physiological relevance of fenoterol-induced Gi signaling are not as well-established as its potent Gs-mediated effects. The stereoisomers of fenoterol have been shown to exhibit functional selectivity, or biased agonism, favoring Gs activation over other pathways, including β-arrestin recruitment.

Molecular Mechanisms of Receptor Regulation and Desensitization Induced by Fenoterol

Prolonged or repeated exposure to agonists like fenoterol can lead to a decrease in receptor responsiveness, a phenomenon known as desensitization. This is a critical physiological mechanism to prevent overstimulation of the adrenergic system.

Receptor Phosphorylation and Uncoupling Mechanisms

A key initial step in the desensitization of the β2-AR is the phosphorylation of the receptor itself. Upon agonist binding and activation, the receptor becomes a substrate for G protein-coupled receptor kinases (GRKs). frontiersin.orgnih.gov GRK2 and GRK5 are the most abundantly expressed isoforms in cardiac tissue and are known to regulate β-AR signaling. frontiersin.org These kinases phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. mdpi.com

This phosphorylation event increases the affinity of the receptor for a class of proteins called arrestins, specifically β-arrestins. frontiersin.org The binding of β-arrestin to the phosphorylated receptor sterically hinders its ability to couple with Gs proteins, effectively uncoupling the receptor from its primary signaling pathway and diminishing the activation of adenylyl cyclase. frontiersin.org This process of phosphorylation and subsequent β-arrestin binding is a rapid mechanism for attenuating the cellular response to fenoterol.

Beta-Arrestin Recruitment and Receptor Trafficking

Following phosphorylation and uncoupling, β-arrestins play a further role in receptor regulation by acting as scaffolding proteins that mediate the internalization of the β2-AR from the cell surface. mdpi.comnih.gov β-arrestin-2, in particular, has been implicated in this process for the β2-AR. nih.gov The recruitment of β-arrestin to the agonist-occupied, phosphorylated receptor facilitates the assembly of clathrin-coated pits, leading to the endocytosis of the receptor into intracellular vesicles. mdpi.com

Once internalized, the receptor can have several fates. It can be dephosphorylated and recycled back to the cell membrane, a process known as resensitization, which restores cellular responsiveness. Alternatively, the receptor can be targeted for degradation in lysosomes, leading to a long-term reduction in the total number of receptors, a process termed downregulation. The specific trafficking itinerary of the receptor can be influenced by the activating ligand.

Interestingly, β-arrestin recruitment by fenoterol has also been linked to G protein-independent signaling pathways. For instance, fenoterol has been shown to exert anti-inflammatory effects through a β-arrestin-2-mediated mechanism that involves the redistribution of other cell surface receptors, such as the Toll-like receptor 4 (TLR4)/CD14 complex. nih.govnih.gov

ProcessKey Molecules InvolvedOutcome for β2-AR Signaling
Phosphorylation GRK2, GRK5Increased affinity for β-arrestin
Uncoupling β-arrestinInhibition of Gs protein coupling
Internalization β-arrestin, ClathrinRemoval of receptors from the cell surface
Trafficking Endosomes, LysosomesReceptor recycling or degradation

Regulation of Receptor Expression at the mRNA and Protein Levels

In addition to post-translational modifications and trafficking, prolonged exposure to β2-agonists can also regulate the expression of the β2-AR at the genetic level. Some studies have shown that continuous treatment with certain β2-agonists can lead to a decrease in the transcription of the β2-AR gene, resulting in lower levels of β2-AR mRNA and, consequently, a reduced synthesis of new receptor protein. atsjournals.org This downregulation of receptor expression is a more long-term mechanism of desensitization.

The effect on receptor gene expression can vary between different β2-agonists. For example, while the non-selective β-agonist isoproterenol (B85558) has been shown to significantly decrease β2-receptor transcripts, other agonists may have a less pronounced effect. atsjournals.org The specific regulatory effects of this compound on β2-AR mRNA and protein levels require further detailed investigation to fully understand its long-term impact on receptor density.

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies of Fenoterol and its Analogues

The pharmacological properties of fenoterol and its derivatives are intricately linked to their chemical structures, and extensive research has been conducted to elucidate these structure-activity relationships (SAR) and structure-selectivity relationships (SSR).

Fenoterol possesses two chiral centers, leading to four possible stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). nih.gov The stereochemistry at both of these centers has a profound impact on the affinity and efficacy of the molecule at the β2-AR. nih.govnih.gov Generally, the (R,R')-isomer is the most potent and active, while the (S,S')-isomer is the least active. nih.govresearchgate.net The (R,S') and (S,R') isomers exhibit intermediate activities. nih.gov This demonstrates a high degree of stereoselectivity in the binding pocket of the β2-AR.

The chemical nature of the substituents on the fenoterol scaffold also plays a critical role. The 3,5-dihydroxy groups on the phenyl ring are important for receptor binding, likely through hydrogen bond interactions with serine residues in the transmembrane domains of the receptor. nih.gov The hydroxyl group on the β-carbon of the ethanolamine (B43304) side chain is also crucial for agonist activity.

The N-alkyl substituent is a key determinant of β2-selectivity. The presence of a bulky substituent on the nitrogen atom generally favors interaction with the β2-AR over the β1-AR. In fenoterol, the p-hydroxyphenylethyl group contributes to its β2-selectivity. Modifications to this N-alkyl portion have been a major focus of analogue design to create even more potent and selective β2-AR agonists. nih.gov For instance, the development of derivatives like 4-methoxy-1-naphthyl-fenoterol has yielded compounds with exceptionally high β2-selectivity. nih.gov

Structural FeatureImportance for Activity/Selectivity
Stereochemistry at β-carbon (R)-configuration generally confers higher affinity and efficacy.
Stereochemistry at α-carbon of N-substituent Influences overall potency and receptor interaction.
3,5-Dihydroxyphenyl group Crucial for binding to the receptor.
β-Hydroxyl group Essential for agonist activity.
N-alkyl substituent A major determinant of β2-AR selectivity.

Biased Agonism and Ligand-Directed Signaling of Fenoterol Stereoisomers

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). This phenomenon has significant implications for drug development, as it offers the potential to design molecules that elicit specific therapeutic effects while minimizing adverse reactions. The β2-adrenoceptor (β2AR), a key target in the treatment of asthma and other respiratory diseases, can signal through both G protein-dependent and independent pathways, primarily via Gsα (stimulatory G protein) and β-arrestins. The stereoisomers of fenoterol provide a clear example of ligand-directed signaling, where subtle changes in the ligand's three-dimensional structure lead to distinct signaling profiles.

The stereochemistry of fenoterol plays a crucial role in determining its interaction with the β2AR and the subsequent G protein-coupling profile. Fenoterol possesses two chiral centers, giving rise to four stereoisomers: (R,R')-, (S,S')-, (R,S')-, and (S,R')-fenoterol. Research has demonstrated that these isomers exhibit different G protein coupling preferences.

Notably, in a rat cardiomyocyte contractility model, (R,R')-fenoterol was found to selectively activate Gs protein signaling. nih.govnih.gov In contrast, the (S,R')-isomer was shown to activate both Gs and Gi (inhibitory G protein) signaling pathways. nih.govnih.gov This differential activation suggests that the stereoisomers stabilize distinct conformations of the β2AR, which in turn have different affinities for Gs and Gi proteins. The activation of the β2AR by the (R,R')-stereoisomer leads exclusively to Gs-mediated signals, while the (S,R')-isomer induces a receptor conformation that can couple to both Gs and Gi. nih.gov This concept of ligand-specific receptor conformations is a cornerstone of functional selectivity. nih.gov

Further studies using β2AR-Gsα and β2AR-Giα fusion proteins have corroborated these findings and expanded our understanding of the structure-bias relationships for a wider range of fenoterol stereoisomers and their derivatives. nih.gov These investigations have highlighted that the fenoterol scaffold is a promising starting point for the development of Gs-biased β2AR agonists. nih.gov

Table 1: Differential G-Protein Coupling by Fenoterol Stereoisomers

Fenoterol StereoisomerPrimary G-Protein Pathway(s) ActivatedKey FindingsReferences
(R,R')-fenoterolGsSelectively activates the Gs protein signaling pathway in rat cardiomyocyte contractility models. nih.govnih.gov
(S,R')-fenoterolGs and GiActivates both Gs and Gi protein signaling pathways in rat cardiomyocyte contractility models. nih.govnih.gov

Building on the understanding of fenoterol stereoisomers, researchers have explored various derivatives to further probe and modulate biased signaling at the β2AR. Modifications to the fenoterol structure have led to the identification of ligands with pronounced bias towards Gs activation and away from β-arrestin-2-mediated signaling. nih.gov G protein-independent signaling via β-arrestin-2 is often associated with receptor desensitization and internalization, which can limit the long-term efficacy of a drug.

A study examining 12 fenoterol stereoisomers and their derivatives in multiple molecular and cellular assays identified (R,S')- and (S,S')-isomers of 4'-methoxy-1-naphthyl-fenoterol as biased ligands with a clear preference for Gs over Gi and β-arrestin-2. nih.gov These compounds were shown to disfavor G protein-independent signaling through β-arrestin-2. nih.gov The calculation of ligand bias using an operational model of agonism confirmed that the fenoterol scaffold is a valuable template for designing Gs-biased β2AR agonists. nih.gov

The development of such biased agonists holds therapeutic promise. A Gs-biased β2AR agonist could potentially provide the desired bronchodilatory effects with a reduced propensity for the receptor desensitization and downregulation that can be mediated by β-arrestin. nih.gov

Table 2: Biased Signaling of Selected Fenoterol Derivatives

Fenoterol DerivativeSignaling BiasKey FindingsReferences
(R,S')-4'-methoxy-1-naphthyl-fenoterolGs-biasedIdentified as a biased ligand with a preference for Gs activation and disfavors β-arrestin-2 signaling. nih.gov
(S,S')-4'-methoxy-1-naphthyl-fenoterolGs-biasedAlso identified as a biased ligand favoring the Gs pathway over β-arrestin-2. nih.gov

Computational Chemistry and in Silico Modeling of Fenoterol Interactions

Molecular Docking Studies of Fenoterol (B1672521) and Receptor/Transporter Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand within a protein's binding site, thereby estimating binding affinity and identifying key interactions. Studies on fenoterol have primarily focused on its interaction with the β₂-adrenergic receptor.

Fenoterol and its derivatives have been shown to bind to the orthosteric site of the β₂-AR nih.govnih.govresearchgate.netnih.gov. Docking simulations reveal that the binding pattern is consistent with that of other known agonists, such as BI-167107, which was co-crystallized with the β₂-AR in its active conformation nih.gov. Key amino acid residues identified through docking studies as crucial for fenoterol's interaction with the β₂-AR include Ser203, Ser207, Asp113, Lys305, Asn312, Tyr308, and Asp192 nih.gov. Specifically, the 3,5-dihydroxyphenyl moiety of fenoterol interacts with serine residues (Ser203, Ser204, Ser207) located in transmembrane helix V (TM V) nih.gov. The protonated amine group of fenoterol forms an ionic bridge with Asp113 in TM III, a common interaction for many adrenergic agonists nih.gov. Furthermore, fenoterol can establish hydrogen bonds with Lys305 in TM VII, particularly in the active conformation of the receptor nih.gov. Tyr308 in TM VII has also been implicated in forming a hydrogen bond with the para-hydroxyl group of the fenoterol molecule nih.gov.

Beyond adrenergic receptors, fenoterol has been investigated for its potential as an inhibitor of viral proteases. Docking studies against the SARS-CoV-2 main protease (MPro) yielded scores around -7.09 kcal/mol for fenoterol, suggesting a potential inhibitory role mdpi.com. In these interactions, fenoterol's benzene (B151609) rings engaged in pi-pi stacking with PHE3 and pi-cation interactions with LYS5, while multiple hydrogen bonds were formed with residues such as TRP207, ASP216, LEU282, GLU288, GLU290, THR199, ASN214, ASP197, ASP289, and LEU287 mdpi.com.

Fenoterol's interaction with organic cation transporters (OCTs) has also been explored using docking. These studies predicted a stereoselective binding preference, with OCT1 favoring the (R,R)-enantiomer (ΔG = −38.2 kcal/mol) and OCT2 favoring the (S,S)-enantiomer (ΔG = −30.0 kcal/mol) .

Molecular Dynamics (MD) Simulations for Fenoterol-Receptor/Transporter Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, allowing for the analysis of binding stability, conformational changes, and the evolution of interactions over time. MD simulations have been extensively employed to study fenoterol's interactions with the β₂-AR nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net.

MD simulations have indicated that the (R,R')-fenoterol isomer exhibits greater conformational stability within the β₂-AR binding site compared to the (S,S')-isomer researchgate.net. The (R,R')-enantiomer forms stable hydrogen bonds with key residues like Asp113 and Asn312, contributing to its sustained interaction researchgate.net. Simulations have revealed that fenoterol isomers interact with residues across TM III, TM V, TM VI, and TM VII, consistent with docking predictions nih.govresearchgate.netnih.gov.

Further MD studies on specific fenoterol derivatives, such as methoxynaphtyl fenoterol (MNFen), have shown that the (R,R)-MNFen complex's intracellular regions more closely resemble the Gs-compatible and β-arrestin-compatible conformations of the β₂-AR nih.gov. Residues like Trp313 and the Lys305-Asp192 ionic bridge play a critical role in mediating these conformational changes upon ligand binding nih.gov.

MD simulations have also supported the potential role of fenoterol in inhibiting SARS-CoV-2 proteases, demonstrating stable interactions with the MPro mdpi.com. For transporter interactions, MD simulations confirmed the stereoselective transport of fenoterol by OCT1 and OCT2, highlighting opposite enantiopreferences and differences in maximum transport velocity (vmax) d-nb.info. OCT1 showed a 2-fold higher vmax for (R,R)-fenoterol, while OCT2 exhibited a 20-fold higher vmax for the (S,S)-enantiomer d-nb.info.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Fenoterol Series

QSAR and CoMFA are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for novel molecules and the identification of key structural features responsible for activity. Numerous QSAR and CoMFA models have been developed for fenoterol derivatives targeting the β₂-AR nih.govunirioja.esacs.orgresearchgate.netnih.govebi.ac.ukresearchgate.netunibo.itresearchgate.net.

A well-established CoMFA model, developed using a dataset of 26 fenoterol derivatives, achieved high predictive power with R² = 0.920 and Q² = 0.847, effectively predicting β₂-AR binding affinities nih.govunirioja.es. Another QSAR model using non-stochastic 3D-chiral linear indices reported an R² of 0.924 and a standard deviation (s) of 0.21 unirioja.es. These models underscore the significant impact of stereochemistry, particularly at the second stereogenic center, on fenoterol's binding affinity and subtype selectivity for the β₂-AR acs.orgebi.ac.uk.

Analysis of these QSAR models has revealed that the stereochemistry of fenoterol isomers greatly influences binding affinity, with a general trend observed: (R,R')- > (R,S')- > (S,R')- > (S,S')- isomers nih.gov. Furthermore, CoMFA studies comparing fenoterol binding to agonist-stabilized versus antagonist-stabilized β₂-AR conformations suggest that steric effects are more dominant in the agonist-bound state, whereas electrostatic interactions play a greater role in the antagonist-bound state nih.gov. QSAR studies also aim to identify critical pharmacophore groups that mediate interactions within the β₂-AR binding site researchgate.net.

In broader applications, QSAR models have been utilized to explore fenoterol derivatives as potential inhibitors of SARS-CoV-2 main protease, identifying promising candidates tandfonline.com.

Homology Modeling of Adrenergic Receptors and Transporters for Fenoterol Research

Homology modeling, or comparative modeling, is a technique used to build three-dimensional (3D) models of proteins when experimental structures are unavailable, by using known protein structures (templates) with significant sequence similarity. This approach has been crucial for studying fenoterol's interactions with its targets.

For the β₂-AR, homology models have been constructed using crystal structures of related receptors, such as the human β₂-AR T4 lysozyme (B549824) fusion protein complexed with (S)-carazolol (PDB ID: 2RH1, representing an inactive state) and the nanobody-stabilized active state with BI-167107 (PDB ID: 3P0G) nih.govresearchgate.netnih.govresearchgate.net. These models serve as platforms for understanding ligand recognition processes and the activation mechanisms of G protein-coupled receptors (GPCRs) nih.govresearchgate.netnih.gov. For instance, homology modeling has been employed to create models for subtype A and subtype B of the zebrafish β₂-AR, using human β₂-AR structures as templates, to investigate the role of these subtypes in fenoterol's effects researchgate.net.

Additionally, homology modeling has been applied to predict the structures of organic cation transporters (OCT1 and OCT2) to study the stereoselective transport of fenoterol by these transporters d-nb.info. These models, often based on structures of related transporters like phosphate (B84403) or glycerol-3-phosphate transporters, provide a framework for understanding the molecular basis of fenoterol's enantiomeric preference in transport d-nb.info.

Advanced Analytical Methodologies in Fenoterol Research

Enantioselective Separation Techniques for Fenoterol (B1672521) Stereoisomers

The pharmacological activity of chiral drugs can differ significantly between enantiomers. Therefore, methods capable of separating and quantifying individual stereoisomers of fenoterol are essential for research.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for resolving enantiomers. For fenoterol, this often involves derivatization followed by separation on chiral stationary phases (CSPs).

Derivatization and Separation: One approach involves pre-column fluorescence derivatization of fenoterol with naphthyl isocyanate, forming urea (B33335) derivatives. These derivatives can then be resolved on a cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated silica (B1680970) gel column, often employing a column-switching procedure nih.gov. Detection is typically carried out fluorimetrically, achieving detection limits in the low nanogram per milliliter (ng/mL) range nih.gov.

Chiral Stationary Phases: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have demonstrated effectiveness in separating fenoterol enantiomers walshmedicalmedia.comresearchgate.net. For instance, a cellulose tris(3,5-dimethylphenylcarbamate) CSP was used for fenoterol enantioseparation after derivatization nih.govresearchgate.net. Another study reported an enantioselectivity factor of 1.21 for rac-fenoterol using chiral chromatography nih.gov. The choice of mobile phase and stationary phase composition significantly influences the separation efficiency and elution order of the enantiomers walshmedicalmedia.com.

Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE), offers a complementary approach to HPLC for the enantioselective separation of fenoterol. This technique typically involves the addition of chiral selectors to the background electrolyte (BGE) for direct separation of enantiomers.

Chiral Selectors: Various chiral selectors, particularly cyclodextrin (B1172386) derivatives, have been investigated for the direct separation of fenoterol enantiomers in CE. These selectors create a chiral environment within the capillary, enabling the differential migration of stereoisomers nih.govmdpi.com. The effectiveness of different cyclodextrin derivatives as chiral selectors for fenoterol has been evaluated nih.gov.

Methodology: CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid method development mdpi.commdpi.comresearchgate.neti-med.ac.at. The direct separation of fenoterol enantiomers using CE avoids the need for derivatization steps often required in HPLC nih.gov.

Supercritical Fluid Chromatography (SFC) is an increasingly utilized technique for chiral analysis, offering advantages such as reduced analysis times and the use of environmentally friendlier mobile phases compared to traditional normal-phase HPLC chromatographyonline.comeuropeanpharmaceuticalreview.comdokumen.pubchromatographyonline.com.

Advantages of SFC: SFC allows for higher linear flow velocities while maintaining chromatographic efficiency, which can significantly reduce analysis time. It also provides enhanced or complementary chiral selectivity and can minimize the use of toxic organic solvents chromatographyonline.com.

Applications: While specific studies detailing SFC for fenoterol enantiomer separation were not extensively found in the initial search, SFC is generally applied to a wide range of chiral compounds using polysaccharide-based chiral stationary phases europeanpharmaceuticalreview.comresearchgate.netchromatographytoday.com. Given its capabilities, SFC is a promising technique for the chiral analysis of fenoterol and similar compounds.

Mass Spectrometry-Based Detection and Quantification in Research Samples

Mass Spectrometry (MS), often coupled with chromatographic techniques like HPLC (LC-MS) or Gas Chromatography (GC-MS), is indispensable for the sensitive and selective detection and quantification of fenoterol in complex biological matrices.

LC-MS/MS for Fenoterol: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been widely employed for the determination of fenoterol in biological fluids, including plasma and urine nih.govresearchgate.netnih.govnih.gov. These methods offer high sensitivity, with reported lower limits of quantification (LOQ) in the picogram per milliliter (pg/mL) range for plasma researchgate.netnih.gov.

Methodology: LC-MS/MS methods typically involve sample preparation such as solid-phase extraction (SPE) or immunoextraction, followed by separation on reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns nih.govnih.govmdpi.com. Tandem mass spectrometry allows for specific detection of fenoterol and its metabolites through the monitoring of characteristic fragment ions.

Chiral LC-MS/MS: The combination of chiral chromatography with MS/MS enables the enantioselective quantification of fenoterol. For example, fenoterol enantiomers have been separated using a Chirobiotic T chiral stationary phase coupled with MS/MS detection researchgate.netnih.gov.

GC-MS for Fenoterol: Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for fenoterol analysis, particularly in doping control analysis of human urine. Due to fenoterol's volatility, derivatization is often required to improve its chromatographic behavior dshs-koeln.deresearchgate.net. Methods involve acid hydrolysis followed by derivatization (e.g., with MSTFA/MBTFA) and analysis by capillary GC-MS, achieving detection limits in the sub-nanogram range dshs-koeln.de.

Application of Chromatographic Methods for Mechanistic Pharmacokinetic Studies in Non-Human Models

The advanced analytical techniques described above are critical for elucidating the pharmacokinetic profiles of fenoterol in preclinical research, providing insights into its absorption, distribution, metabolism, and excretion (ADME) in non-human models.

Pharmacokinetic Studies: Chiral separation methods coupled with sensitive detection techniques are employed to track fenoterol enantiomers in biological samples from animal studies, such as rat plasma or heart perfusates nih.govnih.govnih.govnih.govresearchgate.net. These studies help in understanding the stereoselective disposition of fenoterol.

Data from Studies:

Rat Plasma Analysis: LC-MS/MS methods have been developed and validated for the determination of fenoterol enantiomers in rat plasma, with LOQs in the pg/mL range researchgate.netnih.govnih.gov. For instance, a method using an Atlantis HILIC Silica column coupled to MS/MS was validated for the quantification of (R,R')-fenoterol in rat plasma, with a lower limit of detection (LLOD) of 2 ng/mL nih.gov. Another study reported an LOQ of 52.8 pg/mL for plasma samples using a similar LC-MS/MS approach researchgate.netnih.gov.

Excretion Studies: GC-MS methods have been used to analyze fenoterol in urine samples from excretion studies, providing excretion curves after oral administration dshs-koeln.de.

Mechanistic Insights: By quantifying the concentrations of fenoterol enantiomers over time in various biological matrices, researchers can gain mechanistic insights into its ADME processes, including potential stereoselective metabolism or distribution. For example, studies have suggested potential pre-systemic enantioselective interactions where one enantiomer might influence the disposition of the other researchgate.netnih.gov.

Cellular and Preclinical Pharmacological Investigations of S,r + Fenoterol

Cellular Uptake Mechanisms and Transporter Interactions of Fenoterol (B1672521)

The cellular entry and disposition of fenoterol are significantly influenced by its interaction with membrane transport proteins. These interactions are crucial in determining the concentration of the drug at its site of action and can be a source of variability in drug response.

Recent research has highlighted the stereoselective transport of fenoterol by organic cation transporters, particularly OCT1 (SLC22A1) and OCT2 (SLC22A2). d-nb.infonih.govacs.org These transporters, which are key to the uptake and clearance of a wide array of cationic compounds in the liver and kidneys respectively, exhibit distinct and opposing preferences for the different stereoisomers of fenoterol. d-nb.infonih.govacs.orgresearchgate.net

Studies have demonstrated that OCT1 preferentially transports the (R,R)-enantiomer of fenoterol, showing a 2-fold higher maximum transport velocity (Vmax) for this isomer. d-nb.inforesearchgate.net Conversely, OCT2 displays a strong preference for the (S,S)-enantiomer, with a Vmax that is approximately 20 to 25-fold higher than for the (R,R)-enantiomer. d-nb.infonih.govacs.orgresearchgate.net Interestingly, while OCT1 has a higher transport capacity for (R,R)-fenoterol, it shows a slightly higher affinity (lower Km) for the (S,S)-isomer. researchgate.net This opposing enantiopreference between the closely related OCT1 and OCT2 transporters for fenoterol is a notable finding. d-nb.inforesearchgate.net

Table 1: Stereoselective Transport of Fenoterol Enantiomers by OCT1 and OCT2

Transporter Preferred Enantiomer Fold Difference in Vmax Reference
OCT1 (R,R)-fenoterol ~2-fold higher for (R,R) d-nb.inforesearchgate.net
OCT2 (S,S)-fenoterol ~20 to 25-fold higher for (S,S) d-nb.infonih.govacs.orgresearchgate.net

To elucidate the molecular basis for the observed stereoselectivity, researchers have employed in silico techniques such as homology modeling, computational docking, and molecular dynamics simulations, complemented by in vitro site-directed mutagenesis studies. d-nb.inforesearchgate.net These investigations have provided insights into the specific amino acid residues within the binding pockets of OCT1 and OCT2 that govern their interaction with fenoterol enantiomers.

For OCT1, it is suggested that the (R,R)- and (S,S)-enantiomers bind to two distinct sites within the transporter. researchgate.net Key residues predicted to interact with (R,R)-fenoterol include PHE355 and ILE442. researchgate.net Mutating these residues was found to reduce the stereoselectivity of transport. researchgate.net In contrast, THR272 is thought to interact with (S,S)-fenoterol, and its mutation slightly increased the stereoselectivity for the (R,R)-enantiomer. researchgate.net

In OCT2, both fenoterol enantiomers are predicted to bind within the same region but adopt different conformations. researchgate.net The residue THR246 has been identified as a key interaction point for (S,S)-fenoterol, and its mutation led to a significant decrease in the Vmax for this enantiomer. researchgate.net These findings, where mutagenesis results correlate well with computational predictions, provide a strong hypothesis for the contrasting enantiopreference of fenoterol uptake by OCT1 and OCT2. researchgate.net

In Vitro and Ex Vivo Functional Assays for Mechanistic Understanding

A variety of in vitro and ex vivo models have been instrumental in dissecting the pharmacological mechanisms of fenoterol at the tissue, cellular, and receptor levels.

Isolated tissues and primary cells provide a physiologically relevant context to study the functional consequences of fenoterol's interaction with its target receptors. In isolated rat cardiomyocytes, the (R,R)-enantiomer of fenoterol has been shown to have more potent effects on cardiomyocyte contraction and to exhibit better Gs protein selectivity compared to other isomers. nih.gov However, in a whole animal model of post-myocardial infarction dilated cardiomyopathy, neither the (R,R)- nor the (S,S)-enantiomer alone was as effective as the racemic mixture, suggesting complex interactions in vivo. nih.govnih.gov Studies in isolated mouse atria have also been used to investigate the effects of fenoterol on Ca-signals in cardiomyocytes. researchgate.net

The guinea pig gastric fundus has been utilized to investigate the structure-activity relationships of fenoterol and related compounds at β3-adrenoceptors. nih.gov In this tissue, fenoterol induced concentration-dependent relaxation, an effect primarily mediated through β3-adrenoceptors. nih.gov Furthermore, chronic administration of fenoterol in guinea pigs has been shown to increase airway responsiveness both in vivo and in vitro. nih.gov

Recombinant cell lines that are engineered to express specific receptors or transporters are powerful tools for studying molecular interactions in a controlled environment. Human Embryonic Kidney 293 (HEK293) cells have been widely used to study the transport kinetics of fenoterol enantiomers by stably transfecting them with OCT1 and OCT2. researchgate.net

Chinese Hamster Ovary (CHO) cells have also been employed to characterize the pharmacology of human β-adrenergic receptor subtypes. drugbank.com By stably transfecting CHO cells with β1-, β2-, or β3-adrenoceptors, researchers have been able to perform comparative binding and functional assays for a range of agonists, including fenoterol, and antagonists in an identical cellular background. drugbank.comnih.govnih.gov

The human monocytic cell line, THP-1, has been used to investigate the anti-inflammatory effects of fenoterol. nih.govnih.gov Studies in THP-1 cells have shown that fenoterol can inhibit the production of inflammatory cytokines induced by lipopolysaccharide (LPS). nih.gov This effect is mediated through the β2-adrenoceptor and involves β-arrestin-2. nih.govnih.gov

Table 2: Recombinant Cell Lines Used in Fenoterol Research

Cell Line Application Key Findings Reference
HEK293 Transporter studies Characterization of stereoselective transport of fenoterol by OCT1 and OCT2. researchgate.net
CHO Receptor pharmacology Comparative binding and functional analysis of fenoterol at β-adrenoceptor subtypes. drugbank.comnih.govnih.gov
THP-1 Anti-inflammatory effects Fenoterol inhibits LPS-induced inflammatory cytokine production via β2-AR and β-arrestin-2. nih.govnih.gov

Receptor Polymorphism Studies and Fenoterol's Molecular Interactions In Vitro

Genetic variations in the β2-adrenergic receptor (β2-AR), the primary target of fenoterol, can influence an individual's response to the drug. In vitro studies have shown that polymorphisms affecting amino acids at positions 16 and 27 of the β2-AR can alter receptor regulation. nih.gov For instance, the Gly16 variant is associated with enhanced agonist-promoted receptor downregulation compared to the Arg16 variant. jci.org

Molecular modeling, docking, and molecular dynamics simulations have provided detailed insights into the stereoselective interactions between fenoterol isomers and the β2-AR binding site. nih.govnih.govresearchgate.net These studies have identified key amino acid residues, such as Ser203, Ser207, and Asp113, as being crucial for the agonist-receptor interaction. nih.govnih.gov The stereochemistry at both chiral centers of the fenoterol molecule has been shown to significantly influence binding affinity and the mechanism of β2-AR activation. researchgate.net Furthermore, studies using β2AR-Gsα fusion proteins have helped to further delineate the pharmacological profile of fenoterol stereoisomers in both agonist and antagonist competition binding assays. nih.gov While clinical studies have investigated the link between β2-AR polymorphisms and the response to long-term fenoterol therapy, the results have not always aligned with predictions from in vitro findings, highlighting the complexity of translating molecular interactions to clinical outcomes. nih.gov

Comparative Molecular-Level Studies of Fenoterol Across Species Homologs

The molecular interactions of fenoterol with its primary target, the β-adrenergic receptor (β-AR), exhibit notable differences across species, highlighting variations in receptor structure, ligand binding thermodynamics, and functional coupling. These differences are crucial for translating preclinical findings from animal models to human pharmacology.

Stereochemistry plays a pivotal role in the binding affinity of fenoterol, with studies consistently demonstrating preferential binding of the (R,R')-enantiomer across different species. nih.govresearchgate.net Early comparative studies using rat erythrocytes and membranes from HEK293 cells stably transfected with the human β2-AR revealed significant differences in binding affinity (Ki) for fenoterol stereoisomers. In the rat erythrocyte model, (R,R')-fenoterol displayed a Ki value of 2,880 nM, whereas the (S,S')-fenoterol showed no measurable specific binding. nih.gov In contrast, membranes from cells expressing the human β2-AR showed considerably higher affinity for both isomers, with Ki values of 350 nM for (R,R')-fenoterol and 27,800 nM for (S,S')-fenoterol, respectively. nih.gov This demonstrates not only the stereoselective preference for the (R,R') isomer but also a marked difference in the receptor's affinity between rat and human homologs.

Fenoterol StereoisomerSpecies/SystemBinding Affinity (Ki) in nMReference
(R,R')-FenoterolRat Erythrocytes2,880 nih.gov
(S,S')-FenoterolRat ErythrocytesNo measurable binding nih.gov
(R,R')-FenoterolHuman β2-AR (HEK293 cells)350 nih.gov
(S,S')-FenoterolHuman β2-AR (HEK293 cells)27,800 nih.gov

Molecular docking and simulation studies further illuminate these species-specific interactions. Investigations using zebrafish, which possess two β2-AR subtypes (β2A-AR and β2B-AR), have been conducted to understand the toxicological and pharmacological effects of fenoterol. nih.govresearchgate.net These studies indicate that the general pattern of molecular interaction between fenoterol and zebrafish β2A-AR is similar to that observed with the human β2-AR. researchgate.net Consistent with findings in mammalian systems, theoretical and experimental data show that (R,R)-fenoterol interacts more strongly with both human and zebrafish β2-ARs compared to the (S,S)-fenoterol isomer. researchgate.net Specifically, molecular docking simulations predicted that (R,R)-fenoterol has the highest affinity for the zebrafish β2A-AR subtype. nih.govscispace.com

Functional studies reveal even more pronounced differences in fenoterol's activity across species. An investigation into the effects of fenoterol on neurogenic contractions in isolated urinary bladder strips from humans, rats, and mice found that the compound engages different β-adrenoceptor subtypes. nih.gov In human and rat bladder tissue, fenoterol potently activates β3-adrenoceptors to inhibit contractions. nih.gov Conversely, in the mouse bladder, the inhibitory effect is mediated by the activation of β2-adrenoceptors. nih.gov This functional divergence underscores how receptor subtype expression and pharmacology can differ significantly between species, impacting the physiological outcome of drug action.

Furthermore, the coupling of the β2-AR to intracellular G-proteins appears to be influenced by fenoterol's stereochemistry in a manner that may vary between cell systems and species. In a rat cardiomyocyte contractility model, the (R,R')-fenoterol isomer was found to selectively activate Gs protein signaling. nih.gov In contrast, the (S,R')-isomer activated both Gs and Gi proteins. nih.gov This suggests that different stereoisomers can stabilize distinct receptor conformations that preferentially couple to different downstream signaling pathways, a phenomenon that could contribute to varied physiological responses in different species or tissues. nih.gov

SpeciesTissue/ModelPrimary Functional Receptor TargetObserved EffectReference
HumanUrinary Bladderβ3-AdrenoceptorInhibition of neurogenic contractions nih.gov
RatUrinary Bladderβ3-AdrenoceptorInhibition of neurogenic contractions nih.gov
RatCardiomyocytesβ2-AdrenoceptorDifferential G-protein coupling by stereoisomers nih.gov
MouseUrinary Bladderβ2-AdrenoceptorInhibition of neurogenic contractions nih.gov
ZebrafishWhole organism (larvae)β2A-AR & β2B-AR(R,R)-Fenoterol shows highest affinity for β2A-AR nih.govscispace.com

Investigation of Non-Adrenergic Molecular Targets and Signaling Pathways in Cellular Models

Beyond its well-characterized effects on β-adrenoceptors, fenoterol has been shown to engage non-adrenergic molecular targets, leading to distinct signaling events in various cellular models. These off-target activities are particularly evident at higher concentrations and appear to contribute to the compound's broader pharmacological profile, including anti-inflammatory actions.

One of the notable non-adrenergic mechanisms involves the direct or indirect modulation of Protein Kinase C (PKC). Studies using human eosinophils and neutrophils have demonstrated that fenoterol can inhibit effector functions like superoxide (B77818) anion (O2−) generation and degranulation through pathways independent of the β2-adrenoceptor. nih.govnih.gov For instance, fenoterol was found to inhibit phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced O2− generation in eosinophils, an effect that was not reversed by the selective β2-antagonist ICI-118551. nih.govnih.gov Since PMA is a direct activator of PKC, these findings suggest that fenoterol, particularly at high concentrations (e.g., 10−5 M), may exert its inhibitory action directly on PKC or at a downstream point in the PKC signaling cascade. nih.gov This β2-receptor-independent action on eosinophil and neutrophil function is more potent with fenoterol compared to other β2-agonists like salbutamol (B1663637) or procaterol. nih.gov

More recent research has uncovered a distinct anti-inflammatory signaling pathway modulated by fenoterol in human monocytic (THP-1) cells. This pathway is initiated by β2-AR stimulation but diverges from the canonical Gs-cAMP axis, instead relying on β-arrestin-2. Studies have shown that fenoterol can inhibit the inflammatory response triggered by lipopolysaccharide (LPS) and the AMP-activated protein kinase (AMPK) agonist AICAR. nih.govnih.gov This anti-inflammatory effect manifests as a reduction in the activation of AMPK and the subsequent activation of nuclear factor-kappa B (NF-κB), a key transcription factor for inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.netnih.gov

The central role of β-arrestin-2 in this pathway was confirmed using siRNA-mediated knockdown experiments. When β-arrestin-2 was knocked down in THP-1 cells, the inhibitory effects of fenoterol on both LPS- and AICAR-induced AMPK activation and inflammatory cytokine release were abolished. nih.govnih.gov This indicates that β-arrestin-2 is essential for mediating these specific anti-inflammatory actions of fenoterol. nih.govnih.gov Further investigation revealed that AMPKα1 is a critical signaling molecule downstream of this pathway, as its knockdown also significantly attenuated LPS- and AICAR-induced NF-κB activation and cytokine production. nih.govnih.gov Therefore, fenoterol engages a β-arrestin-2-dependent signaling cascade that suppresses inflammation by inhibiting the AMPK/NF-κB axis.

Future Directions in S,r + Fenoterol Research

Development of Novel Fenoterol (B1672521) Derivatives with Fine-Tuned Signaling Bias

The development of novel derivatives of fenoterol with fine-tuned signaling bias represents a significant frontier in G protein-coupled receptor (GPCR) pharmacology. Signaling bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways mediated by a single receptor. In the context of the β2-adrenergic receptor (β2AR), agonists can trigger signaling through Gs proteins, leading to bronchodilation, or through β-arrestin pathways, which are associated with receptor desensitization and potential adverse effects. nih.govresearchgate.net

Research has shown that the fenoterol scaffold is a promising lead structure for developing Gs-biased β2AR agonists. nih.gov For instance, studies have identified (R,S')- and (S,S')-isomers of 4'-methoxy-1-naphthyl-fenoterol as biased ligands with a preference for Gs over G protein-independent signaling via β-arrestin-2. nih.gov This Gs-biased signaling is therapeutically desirable as it could enhance the desired bronchodilatory effects while minimizing the receptor desensitization and downregulation associated with long-term β-agonist use. nih.govresearchgate.net

One study systematically evaluated a series of fenoterol derivatives and other β-agonists to identify compounds with Gs-biased properties. nih.gov The investigation focused on comparing the efficacy of these compounds in stimulating Gs recruitment versus β-arrestin recruitment. Several compounds, such as ractopamine, dobutamine, and higenamine, were identified as having a clear signaling bias in favor of Gs activation, with significant efficacy for Gαs recruitment but weak or no efficacy for β-arrestin recruitment. nih.gov This research underscores the potential to modify the fenoterol structure to create derivatives with an optimized therapeutic profile. The concept of biased agonism has also led to the discovery of β-arrestin-biased β2-adrenoceptor agonists from derivatives of 2-amino-2-phenylethanol, highlighting the versatility of these chemical scaffolds in achieving functional selectivity. nih.gov

The table below summarizes the signaling bias of selected β2AR agonists, highlighting the potential for developing fenoterol derivatives with a more favorable therapeutic window.

CompoundPrimary Signaling BiasEfficacy for Gαs Recruitment (relative to Isoproterenol)Efficacy for β-arrestin Recruitment
RactopamineGs-biased>55%Very weak or no efficacy
DobutamineGs-biased>55%Very weak or no efficacy
HigenamineGs-biased>55%Very weak or no efficacy
Salmeterol (B1361061)Gs-biased--
(R,R')-FenoterolGs-biased--

Data compiled from multiple research findings. nih.govnih.gov

Advanced Computational Approaches for Predicting Fenoterol-Receptor/Transporter Interactions

Advanced computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are proving to be invaluable tools for understanding the intricate interactions between fenoterol stereoisomers and the β2-adrenergic receptor (β2-AR). nih.govnih.govnih.gov These in silico approaches provide atomic-level insights into the binding modes and conformational changes that are difficult to capture through experimental techniques alone. nih.gov

Molecular docking studies have been employed to predict the binding poses of numerous fenoterol derivatives within the β2-AR binding pocket. nih.govresearchgate.netnih.gov These studies have successfully identified key amino acid residues that are crucial for agonist-receptor interactions, including Ser203, Ser207, Asp113, Lys305, Asn312, Tyr308, and Asp192. nih.govresearchgate.net The interactions with these residues, located within the transmembrane helices III, V, VI, and VII, are consistent with experimental data from functional and biophysical studies. nih.govresearchgate.netnih.gov

Molecular dynamics simulations take these static docking poses and simulate the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the interactions in a cellular environment. nih.govfilizolalab.orgccmb.res.in MD simulations have been used to investigate the molecular mechanism of interaction between (R,R')- and (S,S')-fenoterol and the β2-AR, revealing differences in the stability of the hydrogen bond networks formed by the different stereoisomers. nih.govresearchgate.net For example, simulations have shown that (R,R')-fenoterol forms a stable hydrogen bond network with Asp113 and Asn312 in the inactive receptor state. researchgate.net

These computational approaches are not only crucial for understanding the basis of stereoselectivity in fenoterol binding but also for the rational design of novel derivatives with improved affinity and selectivity. nih.gov By predicting how structural modifications to the fenoterol molecule will affect its interaction with the receptor, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. nih.gov

The following table summarizes key amino acid residues in the β2-AR binding site that have been identified through computational studies as being important for interaction with fenoterol and its derivatives.

Transmembrane Helix (TM)Interacting ResidueRole in Interaction
TM IIIAsp113Forms hydrogen bonds with the protonated amine group and β-OH group of fenoterol. nih.govresearchgate.net
TM VSer203, Ser207Important for agonist-receptor interactions. nih.govresearchgate.net
TM VITyr308, Asn312Involved in the hydrogen bond network and stereoselective interactions. nih.govresearchgate.netresearchgate.net
TM VIITyr316Stabilizes the position of the Asp113 sidechain. researchgate.net
Extracellular Loop 2Asp192Interacts with the hydroxyl group of the phenolic moiety of fenoterol. nih.govresearchgate.net

Elucidating Mechanisms of Receptor Desensitization and Regulation in Complex Cellular Systems

The therapeutic efficacy of β2-AR agonists like fenoterol can be limited by receptor desensitization, a process by which the receptor becomes less responsive to continued stimulation. mdpi.com This phenomenon is a key area of research, with studies focusing on the intricate molecular mechanisms that govern β2-AR desensitization and regulation in complex cellular systems. umn.eduderangedphysiology.com

Upon prolonged exposure to an agonist, the β2-AR undergoes a series of regulatory events. mdpi.com Initially, the receptor is phosphorylated by protein kinase A (PKA) and G protein-coupled receptor kinases (GRKs), such as β-adrenergic receptor kinase (βARK). mdpi.com This phosphorylation event promotes the binding of β-arrestin proteins to the receptor, which sterically hinders the coupling of the receptor to its Gs protein, thereby "uncoupling" it from downstream signaling pathways. mdpi.com This uncoupling leads to a rapid attenuation of the cellular response.

Following uncoupling, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes. mdpi.com This process, known as sequestration or endocytosis, further reduces the number of receptors available to interact with the agonist. derangedphysiology.com Over longer periods of agonist exposure (hours to days), a more profound form of desensitization known as down-regulation can occur, which involves a net loss of receptor protein due to decreased synthesis and increased degradation. mdpi.com

Research using specific cell systems has provided further insights into the role of fenoterol in these processes. For example, in the human monocytic cell line THP-1, fenoterol has been shown to exert anti-inflammatory effects by down-regulating Toll-like receptor (TLR) signaling. nih.govnih.gov This effect is mediated by β-arrestin-2, which promotes the redistribution of the TLR4/CD14 complex. nih.govnih.gov These findings highlight the complex and cell-type-specific nature of β2-AR regulation and suggest that fenoterol can modulate signaling pathways beyond the canonical Gs-cAMP axis.

The key steps in agonist-induced β2-AR desensitization are outlined in the table below.

Stage of DesensitizationKey Molecular EventsTimescale
Rapid Desensitization (Uncoupling)Receptor phosphorylation by PKA and GRKs (e.g., βARK). Binding of β-arrestin, leading to uncoupling from Gs protein.Seconds to minutes
Sequestration (Internalization)β-arrestin-mediated endocytosis of the receptor into intracellular vesicles.Minutes to hours
Down-regulationDecreased receptor synthesis and/or increased receptor degradation, leading to a net loss of total cellular receptors.Hours to days

Role of Fenoterol as a Probe for Studying GPCR Allostery and Conformational Landscapes

(S,R)-(+)-Fenoterol and its stereoisomers serve as valuable chemical probes for investigating the complex allosteric regulation and conformational landscapes of GPCRs, particularly the β2-AR. nih.govnih.govresearchgate.net The ability of these structurally similar molecules to elicit distinct downstream signaling effects underscores the principle that different ligands can stabilize unique conformational states of the receptor, which in turn dictates the functional outcome. nih.govyoutube.com

The concept of allostery in GPCRs refers to the process by which the binding of a ligand at one site (the orthosteric site) influences the binding or function at a distinct site on the receptor. nih.govnih.gov Fenoterol, by binding to the orthosteric pocket of the β2-AR, induces conformational changes that propagate through the receptor to the intracellular G protein binding site, thereby modulating G protein activation. nih.gov The stereochemistry of fenoterol has been shown to be a critical determinant of the specific active state the receptor adopts. For instance, (R,R')-fenoterol selectively activates the receptor to a state that preferentially couples to Gs protein, a property not shared by its other stereoisomers. nih.gov This demonstrates that subtle changes in ligand structure can have profound effects on the conformational landscape of the receptor. nih.govresearchgate.netresearchgate.net

Advanced biophysical and computational techniques are being used to map the conformational landscapes of GPCRs. nih.govresearchgate.net Molecular dynamics simulations can track the time-dependent changes in receptor conformation upon fenoterol binding, providing insights into the dynamic equilibrium between different receptor states. nih.govresearchgate.net These studies help to visualize the energy landscape of receptor activation and how different ligands, like the fenoterol stereoisomers, can shift this equilibrium to favor specific functional states. nih.gov

By using fenoterol and its derivatives as molecular probes, researchers can dissect the allosteric communication networks within the β2-AR. nih.govresearchgate.net This knowledge is not only fundamental to our understanding of GPCR function but also has significant implications for drug design. It opens up the possibility of developing allosteric modulators that can fine-tune the activity of orthosteric ligands like fenoterol, offering a more nuanced approach to therapeutic intervention. nih.govnih.gov

The table below highlights the different conformational and functional states of the β2-AR that can be selectively stabilized by fenoterol stereoisomers.

Fenoterol StereoisomerPreferentially Stabilized Receptor StateConsequence for Downstream Signaling
(R,R')-FenoterolGs-preferring active stateSelective activation of the Gs-cAMP pathway. nih.gov
Other StereoisomersActive states capable of coupling to both Gs and GiDual activation of Gs and Gi signaling pathways. nih.gov

Q & A

Q. How to determine the stereochemical influence on β2-adrenergic receptor (β2-AR) binding affinity for fenoterol diastereomers?

Methodological Approach:

  • Conduct radioligand displacement assays using [³H]CGP-12177 at multiple temperatures (e.g., 4°C–37°C) to measure Ki values for each diastereomer.
  • Construct van't Hoff plots (lnK vs. 1/T) to calculate thermodynamic parameters (ΔH°, ΔS°) and classify binding as enthalpy- or entropy-driven .
  • Compare quadrant classifications (enthalpy-driven vs. entropy-driven) for (S,R)-fenoterol against other stereoisomers using established frameworks .

Q. What experimental approaches characterize thermodynamic driving forces in fenoterol-receptor interactions?

Methodological Approach:

  • Use isothermal titration calorimetry (ITC) to directly measure ΔH° and ΔS° during ligand-receptor binding.
  • Validate results with van't Hoff analysis of temperature-dependent binding assays.
  • Classify interactions into quadrants (e.g., enthalpy-entropy compensation) using standardized thermodynamic frameworks .

Q. How to assess stereoselective transport differences of fenoterol diastereomers via organic cation transporters (OCTs)?

Methodological Approach:

  • Perform in vitro transport assays using OCT1/OCT2-transfected cells to measure vmax and Km for (S,R)-fenoterol vs. other stereoisomers.
  • Compare results with computational homology models and molecular docking simulations to identify residue-specific interactions (e.g., F244 in OCT1, T246 in OCT2) .

Advanced Research Questions

Q. How to resolve contradictions between computational binding predictions and in vitro transport kinetics for fenoterol enantiomers?

Methodological Approach:

  • Combine site-directed mutagenesis (e.g., OCT1_F244A_T272A) with binding free energy calculations (MM/PBSA) to validate residue contributions.
  • Analyze discrepancies using kinetic partitioning theory , distinguishing Km (binding affinity) from vmax (transport efficiency) .

Q. What strategies address limited structural data for OCT1/OCT2 in fenoterol transport studies?

Methodological Approach:

  • Develop homology models using templates with low sequence identity (~20%) and refine with molecular dynamics simulations.
  • Validate models via alanine scanning mutagenesis and correlate with experimental transport data .

Q. How to design studies evaluating additive effects of fenoterol with other bronchodilators (e.g., theophylline)?

Methodological Approach:

  • Use factorial experimental designs to test dose combinations (e.g., fenoterol + theophylline).
  • Apply non-linear regression models (e.g., Bliss Independence) to quantify synergistic vs. additive effects on FEV₁ improvement .

Q. How to assess cardiac risk profiles of fenoterol diastereomers in preclinical models?

Methodological Approach:

  • Compare β2-AR vs. β1-AR selectivity using radioligand competition assays in cardiac vs. pulmonary tissues.
  • Measure cyclic AMP production in cardiomyocytes to evaluate off-target activation .

Data Interpretation & Contradiction Management

Q. How to interpret statistically insignificant ΔKi values in temperature-dependent binding assays (e.g., (R,R')-fenoterol)?

Methodological Approach:

  • Calculate confidence intervals for ΔKi and compare with assay variability (e.g., standard deviation of Ki determinations).
  • Use Bayesian statistics to assess practical significance when p-values are borderline (e.g., p = 0.574) .

Q. How to reconcile discrepancies between computational binding free energies and in vitro stereoselectivity ratios?

Methodological Approach:

  • Apply energy decomposition analysis to identify conflicting residue contributions (e.g., F244A mutation increasing vmax despite reduced ΔG).
  • Incorporate entropic effects (e.g., conformational flexibility) not captured in static docking models .

Methodological Limitations & Innovations

Q. What are the limitations of CoMFA models in predicting β2-AR affinity for fenoterol derivatives?

Critical Considerations:

  • Address model dependency on training set diversity (n = 26 analogues in CoMFA).
  • Validate predictions with 3D-QSAR and molecular dynamics simulations to account for dynamic receptor-ligand interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.